No Comparative Biological Data Against Close Analogs
An exhaustive search of primary literature and patents did not yield head-to-head comparative biological assay data (IC50, Ki, EC50) for 2-Pyrimidinamine, N-(2,6-dichlorophenyl)- (CAS 66501-16-4) against its closest structural analogs (e.g., N-phenylpyrimidin-2-amine, N-(4-chlorophenyl)pyrimidin-2-amine, or N-(2,4-dichlorophenyl)pyrimidin-2-amine). The compound is most frequently cited as a building block within broader patent claims for kinase inhibitor scaffolds, rather than as a standalone biologically characterized entity [1]. This evidence gap precludes the generation of quantitative differentiation claims at this time.
| Evidence Dimension | Target-specific inhibitory activity (c-Met kinase, JNK, or other kinases) |
|---|---|
| Target Compound Data | No publicly available quantitative biological data found. |
| Comparator Or Baseline | N-phenylpyrimidin-2-amine derivative class (e.g., compound 34a in Huang et al., 2021, IC50 = 15.0 nM [2]) |
| Quantified Difference | Not calculable. |
| Conditions | No comparative assay context identified. |
Why This Matters
In the absence of published comparative data, procurement decisions for CAS 66501-16-4 must rely on its structural specificity for synthetic protocols rather than demonstrated biological superiority over analogs.
- [1] US Patent US8530480B2. Substituted pyrimidinyl-amines as protein kinase inhibitors. The Scripps Research Institute (2013). View Source
- [2] Huang D. et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648. View Source
